
3-Methyl-6-oxohexa-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-oxohexa-2,4-dienoic acid is an organic compound with the molecular formula C7H8O3 It is characterized by the presence of a carboxylic acid group, an aldehyde group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylcatechol using specific oxidizing agents. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as phenol hydroxylase and 2,3-dihydroxy-biphenyl 1,2-dioxygenase. These enzymes facilitate the conversion of cresols to the desired product through a multistep process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-oxohexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways involving catechol degradation.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-value chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-oxohexa-2,4-dienoic acid involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for enzymes like catechol 2,3-dioxygenase, which catalyzes the cleavage of the aromatic ring. This reaction is crucial in the biodegradation of aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-6-oxohexa-2,4-dienoic acid
- 2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoic acid
- 6-Oxohexa-2,4-dienoic acid
Uniqueness
3-Methyl-6-oxohexa-2,4-dienoic acid is unique due to the presence of a methyl group at the third position, which influences its reactivity and interaction with enzymes. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
111729-95-4 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-methyl-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O3/c1-6(3-2-4-8)5-7(9)10/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
CDBLGXFVHSHCMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


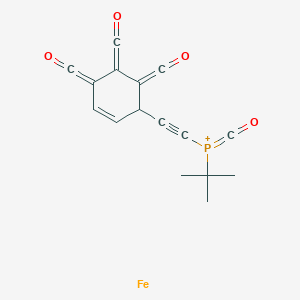

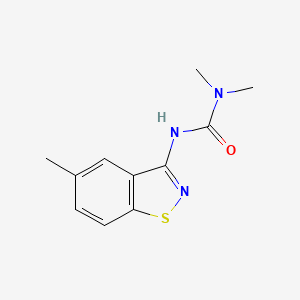
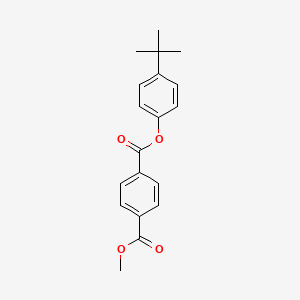

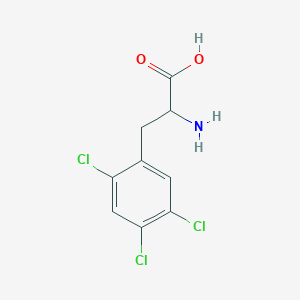
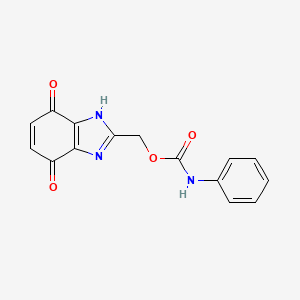

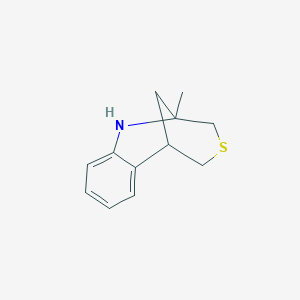
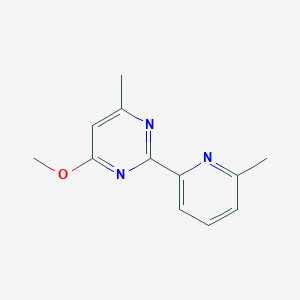
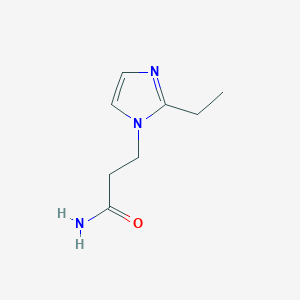
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
